molecular formula C6H9BrO2 B8547018 4-Bromobutyric acid vinyl ester

4-Bromobutyric acid vinyl ester

Cat. No. B8547018
M. Wt: 193.04 g/mol
InChI Key: QJKKBMWJBWTLOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08022062B2

Procedure details

To 4-bromobutyric acid (1.0 g, 6.0 mmol) in vinyl acetate (54 mL) add with stirring palladium(II) acetate (188 mg, 0.84 mmol) and continue stirring overnight at ambient temperature. Filter and concentrate in vacuo to provide the crude desired intermediate.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
54 mL
Type
reactant
Reaction Step One
Quantity
188 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][CH2:4][C:5]([OH:7])=[O:6].[C:8](OC=C)(=O)[CH3:9]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH:8]([O:6][C:5](=[O:7])[CH2:4][CH2:3][CH2:2][Br:1])=[CH2:9] |f:2.3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrCCCC(=O)O
Name
Quantity
54 mL
Type
reactant
Smiles
C(C)(=O)OC=C
Name
Quantity
188 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
continue stirring overnight at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(=C)OC(CCCBr)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.